molecular formula C7H9N2NaO5S2 B1324480 Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate CAS No. 207511-11-3

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate

Cat. No. B1324480
M. Wt: 288.3 g/mol
InChI Key: OIYOMRFNKQEDEH-UHFFFAOYSA-M
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Description

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, also known as 2-MERCAPTO-5-BENZIMIDAZOLESULFONIC ACID SODIUM SALT DIHYDRATE, is a chemical compound with the molecular formula C7H9N2NaO5S2 . It has an average mass of 288.276 Da and a monoisotopic mass of 287.985046 Da .


Molecular Structure Analysis

The molecular structure of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is represented by the formula C7H9N2NaO5S2 . Unfortunately, the specific structural details are not provided in the searched resources.


Physical And Chemical Properties Analysis

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is a white to light yellow powder or crystal . It has a melting point of >300 °C . Unfortunately, other physical and chemical properties such as pH, vapor pressure, viscosity, and boiling point are not available .

Scientific Research Applications

Conversion of Benzimidazoles into CNS Acting Drugs

Research has shown that benzimidazoles, such as Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, can be converted into more potent central nervous system (CNS) drugs. This process involves chemical modifications including distillation, condensation, alkylation, acylation, oxidation, cyclization, sulphation, and amidation. These modifications aim at enhancing the compounds' ability to penetrate the CNS for the treatment of neurological disorders. The modifications utilize agents like phosphorus pentoxide, ethanolic potassium hydroxide, and sodium hypochlorite, suggesting a versatile approach to developing novel CNS medications (Saganuwan, 2020).

Antioxidant Capacity and Reaction Pathways

Another study highlights the role of benzothiazole derivatives in understanding the antioxidant capacity through reaction pathways, especially in assays like ABTS/potassium persulfate decolorization. This research provides insights into how some antioxidants, especially of phenolic nature, can form coupling adducts with radical cations, indicating the potential of benzothiazole derivatives in evaluating antioxidant capacities and their specific reactions, which might influence the comparison between different antioxidants (Ilyasov et al., 2020).

Development of Pharmacologically Active Heterocycles

Research focusing on the synthesis and transformations of benzothiazole derivatives, including Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, indicates their significance in developing pharmacologically active heterocycles. Newly developed synthesis methods, adhering to green chemistry principles, showcase the potential of these compounds in creating new drugs and materials. This demonstrates the high reactivity and versatility of benzothiazole derivatives as building blocks in organic synthesis, with potential applications in pharmaceuticals (Zhilitskaya et al., 2021).

Vulcanization Accelerators in Rubber Chemistry

The use of 2-mercapto-benzothiazole derivatives as vulcanization accelerators in rubber chemistry has been extensively reviewed, covering technical literature and patents. This review discusses the synthesis, manufacture, and application of these accelerators in rubber processing, highlighting the complex mechanisms of accelerated vulcanization and the role of thiazole accelerators. This indicates the industrial importance of benzothiazole derivatives beyond pharmaceutical applications, showing their utility in enhancing the properties of rubber products (Trivette et al., 1962).

Safety And Hazards

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOMRFNKQEDEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635513
Record name Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate

CAS RN

207511-11-3
Record name Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate dihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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